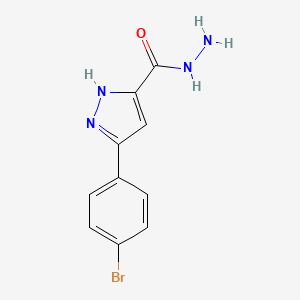
3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C10H9BrN4O and its molecular weight is 281.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide and its derivatives have shown promising results in inhibiting bacterial growth. One study highlighted the synthesis and biological activity of N′-benzoyl derivatives of this compound, which demonstrated strong inhibitory effects on Staphylococcus aureus and Bacillus subtilis DNA gyrase, suggesting potential as potent DNA gyrase inhibitors (Sun et al., 2013).
Antiviral Properties
Certain derivatives of this compound have shown effectiveness against viruses. For example, specific compounds synthesized from this chemical structure exhibited a reduction in the number of viral plaques caused by Herpes simplex type-1 (HSV-1), indicating potential antiviral applications (Dawood et al., 2011).
Corrosion Inhibition
This compound and its analogs have been investigated for their ability to protect metals against corrosion. A study focusing on carbohydrazide-pyrazole compounds found that they could significantly inhibit corrosion on mild steel in acidic environments. The compounds formed protective layers on the metal surface, highlighting their potential as corrosion inhibitors (Paul et al., 2020).
Cancer Research
In cancer research, certain pyrazole derivatives, including those related to this compound, have been synthesized and tested for antiproliferative activities. Some of these compounds showed significant cytotoxic effects against breast cancer and leukemia cells, suggesting potential as therapeutic agents in oncology (Ananda et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
A related compound, a gold (iii) complex with a similar structure, has been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The affinity of the gold (III) complex for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
Related compounds have been found to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative injury . They also influence the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
Result of Action
A related compound has been found to have a significant inhibitory effect on acetylcholinesterase (ache), leading to changes in nerve pulse transmission and behavior in both mammals and fish .
Action Environment
The suzuki–miyaura coupling reaction, which may be involved in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, making it environmentally benign .
Analyse Biochimique
Biochemical Properties
3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This interaction can lead to reduced enzyme activity, affecting normal nerve impulse transmission and potentially causing behavioral changes and movement impairments. Additionally, this compound has been linked to oxidative stress by increasing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with acetylcholinesterase can lead to altered nerve impulse transmission, impacting cellular communication and function . Furthermore, the increase in ROS levels induced by this compound can cause oxidative damage to cellular components, including DNA, proteins, and lipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits acetylcholinesterase activity by binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition disrupts normal nerve impulse transmission, leading to potential behavioral and physiological changes. Additionally, the compound’s ability to increase ROS levels suggests a role in oxidative stress pathways, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and enzyme inhibition, resulting in cumulative cellular damage . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including severe oxidative damage, enzyme inhibition, and impaired cellular function . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with acetylcholinesterase and its role in oxidative stress pathways suggest its involvement in cholinergic and oxidative metabolism . These interactions can influence the overall metabolic state of cells and tissues, affecting their function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDGWEUCSUKCAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the structure-activity relationship (SAR) observed for these compounds?
A: The research [] highlights the significance of structural modifications in influencing the biological activity of these compounds. While the exact SAR details aren't extensively discussed, the study mentions that these were analyzed based on biological results and docking simulations. This implies that variations in the benzoyl and/or pyrazole moieties likely impact how effectively these derivatives bind to DNA gyrase, influencing their inhibitory potency. Further research focusing on systematically altering different parts of the molecule and evaluating the subsequent changes in activity would provide a more comprehensive understanding of the SAR.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)
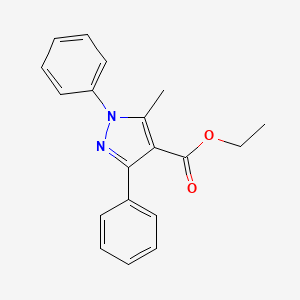
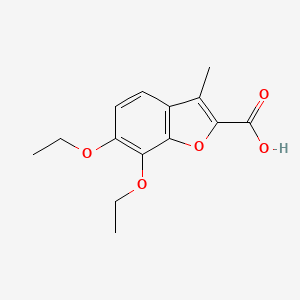
![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)
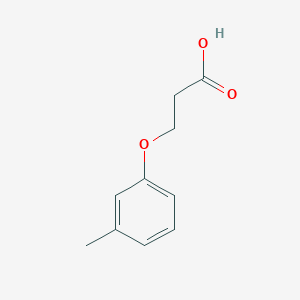
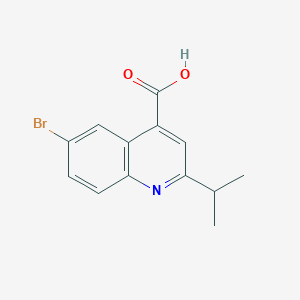

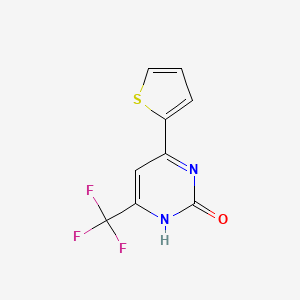
![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)
![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)
